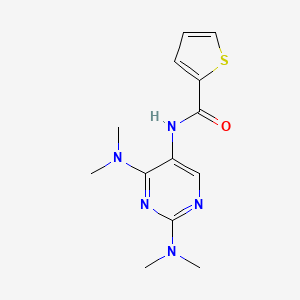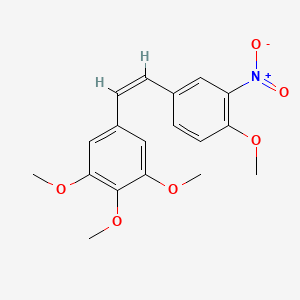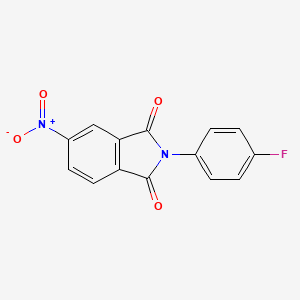
2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that likely contains an isoindole core structure, which is a type of heterocyclic compound . The molecule also appears to have a nitro group (-NO2) and a fluorophenyl group (C6H4F), which are common functional groups in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile have been synthesized following a 'green protocol’ .Aplicaciones Científicas De Investigación
Synthesis Methods
Various synthetic approaches and modifications to the core structure of 2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione and its related compounds have been explored:
Microwave-Assisted Synthesis
An efficient synthesis method for N-(arylaminomethyl)-phthalimides, closely related to the chemical structure , was described. The process involved the reaction of N-hydroxymethylphthalimide with aryl- and [1,2,4-triazol-3 and 4-yl]-amines, facilitated by both conventional and microwave-mediated methods. The microwave-assisted synthesis was highlighted for its rapidity and high yield. This method also proposed different mechanisms for the formation of these compounds based on the phase (solution vs. microwave-accelerated conditions) (Sena et al., 2007).
Herbicidal Applications and Synthesis
A compound structurally similar to the chemical was synthesized and identified for its herbicidal activity. This included the synthesis of novel compounds starting from 5-fluoro-2-nitrophenol and evaluating their efficacy as herbicides, with some showing promise comparable to commercial herbicides (Huang et al., 2005).
Structural and Activity Studies
Research has also focused on the crystal structure analysis and potential biological activities of these compounds:
Crystal Structure Analysis
Detailed structural determination through X-ray single crystal diffraction was conducted on a compound related to the chemical . The study provided insights into the molecular structure, which can be crucial for understanding the reactivity and interaction of the compound with various biological targets (Ming-zhi et al., 2005).
Anticancer Activity
Isoindole-1,3(2H)-dione derivatives, structurally similar to the chemical , have been studied for their anticancer activities. The presence of different substituents was found to significantly impact their cytotoxic effects on various cancer cell lines, indicating the potential of structural modification to enhance biological activity (Tan et al., 2020).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various changes that contribute to their biological activities . The interaction often involves the formation of bonds between the indole derivative and the target receptor, which can lead to changes in the receptor’s function .
Biochemical Pathways
Indole derivatives are known to affect various pathways, leading to a broad spectrum of biological activities . These activities can result in downstream effects such as the inhibition of viral replication, reduction of inflammation, prevention of cancer cell proliferation, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include the inhibition of certain enzymes, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of this compound
This compound, like other indole derivatives, shows promise in various therapeutic applications due to its potential broad-spectrum biological activities .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O4/c15-8-1-3-9(4-2-8)16-13(18)11-6-5-10(17(20)21)7-12(11)14(16)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCBEWYYYXZKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

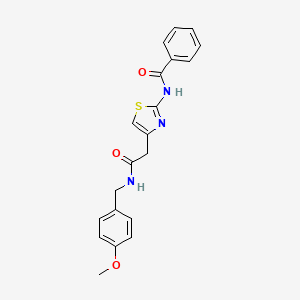
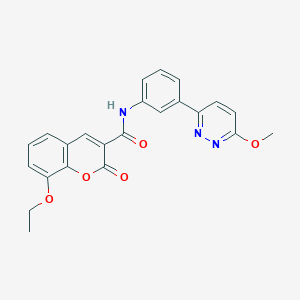

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2575631.png)

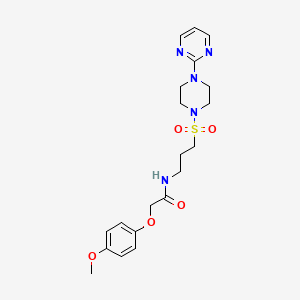


![Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2575639.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2575640.png)
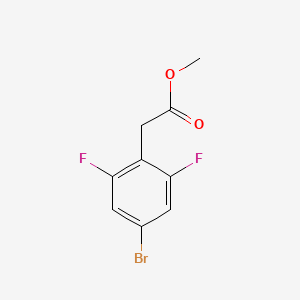
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575644.png)
